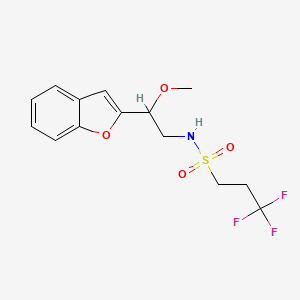

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,3,3-trifluoropropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,3,3-trifluoropropane-1-sulfonamide, also known as BZF-143, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BZF-143 was first synthesized in 2010 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,3,3-trifluoropropane-1-sulfonamide, as part of a broader class of compounds, has been explored in various synthetic and chemical reaction contexts. For instance, a facile route to 3-((trifluoromethyl)thio)benzofurans showcases the compound's utility in generating functionally diverse benzofuran derivatives with broad functional group tolerance, highlighting its role in facilitating versatile synthetic strategies (Sheng, Fan, & Wu, 2014). Additionally, its utility extends to the synthesis of prolines bearing fluorinated units, demonstrating its potential in creating complex molecular architectures through nucleophilic cyclizations, offering pathways to fluorinated pyrrolidines and highlighting its significance in medicinal chemistry and drug development (Nadano, Iwai, Mori, & Ichikawa, 2006).

Material Science and Polymer Research

In material science, derivatives of the compound have been utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers for proton exchange membranes in fuel cells. This showcases the compound's application in developing high-performance materials with excellent proton conductivity and thermal stability, crucial for sustainable energy technologies (Kim, Robertson, & Guiver, 2008).

Catalysis and Organic Transformations

In catalysis, the compound has been implicated in substrate-controlled C-C bond activation processes, evidencing its role in facilitating selective organic transformations. This underscores its potential in streamlining synthetic routes to complex organic molecules, thereby impacting methodologies in synthetic organic chemistry (Chen, Liu, Tang, & Shi, 2016).

Medicinal Chemistry and Biological Applications

Although the request specifically excluded drug use, dosage, and side effects, it's worth noting that similar structures to this compound have been explored for their biological activities, including carbonic anhydrase inhibitory and cytotoxic activities. These studies contribute to a deeper understanding of the molecular frameworks that can modulate biological functions, which is essential for the design of new therapeutics (Kucukoglu et al., 2016).

Mecanismo De Acción

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .

Mode of Action

For example, some substituted benzofurans have dramatic anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biological pathways related to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have a similar effect, leading to inhibition of cell growth and potential anticancer activity.

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S/c1-21-13(9-18-23(19,20)7-6-14(15,16)17)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,13,18H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZNOPNVLAYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CCC(F)(F)F)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)

![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)

![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)

![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)